molecular formula C12H16N2O B7978138 3-Amino-N-cyclobutyl-5-methylbenzamide

3-Amino-N-cyclobutyl-5-methylbenzamide

Cat. No.: B7978138
M. Wt: 204.27 g/mol
InChI Key: AOEKMUAAGCZVNS-UHFFFAOYSA-N
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Description

3-Amino-N-cyclobutyl-5-methylbenzamide is a benzamide derivative characterized by a cyclobutyl substituent on the amide nitrogen, an amino group at the 3-position, and a methyl group at the 5-position of the benzene ring. Such compounds are of interest in medicinal chemistry and catalysis due to their structural versatility, which enables tuning of steric, electronic, and solubility properties.

Properties

IUPAC Name

3-amino-N-cyclobutyl-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-9(7-10(13)6-8)12(15)14-11-3-2-4-11/h5-7,11H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEKMUAAGCZVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclobutyl-5-methylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-methylbenzoic acid with an appropriate amine, such as cyclobutylamine, under acidic conditions to yield N-cyclobutyl-5-methylbenzamide.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. For instance, nitration of N-cyclobutyl-5-methylbenzamide can be achieved using a mixture of nitric acid and sulfuric acid, followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclobutyl-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

3-Amino-N-cyclobutyl-5-methylbenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclobutyl-5-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and the benzamide core can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclobutyl ring adds steric bulk, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 3-Amino-N-cyclobutyl-5-methylbenzamide and related benzamide derivatives:

Compound Name Substituents/Functional Groups Molecular Weight Key Features/Applications References
This compound Cyclobutyl (amide N), 3-amino, 5-methyl ~230 (estimated) Potential use in drug design/catalysis
2-Aminobenzamides Amino group at 2-position Variable Glycan analysis tools (GlycoBase)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate directing group Not specified Metal-catalyzed C–H functionalization
3-Amino-N-benzyl-5-methylbenzamide Benzyl (amide N), 3-amino, 5-methyl ~240 (estimated) Low hazard profile; R&D applications
3-{[(5-bromo-3-chloro-2-hydroxyphenyl)sulfonyl]amino}-5-(1-cyanocyclobutyl)-2-hydroxy-N-methylbenzamide Bromo, chloro, sulfonyl, cyanocyclobutyl 514.777 Protein-ligand binding studies (PDB)

Physicochemical and Functional Properties

  • Steric Effects: The cyclobutyl group in this compound introduces moderate steric hindrance compared to bulkier substituents (e.g., benzyl in or cyanocyclobutyl in ). This balance may enhance binding selectivity in drug targets while maintaining synthetic accessibility.
  • Electronic Effects: The 3-amino group facilitates hydrogen bonding, a critical feature for interactions in catalytic or biological systems. In contrast, 2-aminobenzamides () may exhibit altered electronic distributions due to the amino group’s position, affecting glycan-binding affinity.
  • Solubility : The cyclobutyl group likely increases lipophilicity compared to polar substituents like the N,O-bidentate group in , which contains a hydroxy group for improved aqueous solubility.

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